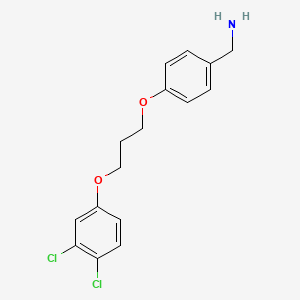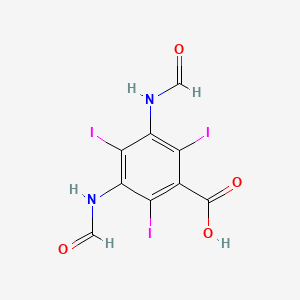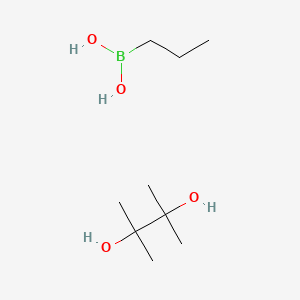
n-Propyl boronic acid pinacol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-Propyl boronic acid pinacol is an organoboron compound widely used in organic synthesis. It is a boronic ester derived from n-propyl boronic acid and pinacol. This compound is known for its stability and versatility in various chemical reactions, making it a valuable reagent in the field of organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
n-Propyl boronic acid pinacol can be synthesized through several methods. One common approach involves the reaction of n-propyl boronic acid with pinacol in the presence of a dehydrating agent. The reaction typically occurs under mild conditions, often at room temperature, and yields the desired boronic ester with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistent quality and yield. The final product is purified through techniques such as column chromatography or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
n-Propyl boronic acid pinacol undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert it into alkanes or other reduced forms.
Substitution: It participates in substitution reactions, often in the presence of catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Catalysts like palladium or nickel are often employed in substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields alcohols or ketones, while reduction produces alkanes .
Applications De Recherche Scientifique
n-Propyl boronic acid pinacol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of n-propyl boronic acid pinacol involves its ability to form stable complexes with various substrates. In Suzuki-Miyaura coupling reactions, it acts as a nucleophile, transferring its organic group to a palladium catalyst, which then facilitates the formation of a new carbon-carbon bond . This process involves several steps, including oxidative addition, transmetalation, and reductive elimination .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenylboronic acid pinacol ester
- Methylboronic acid pinacol ester
- Ethylboronic acid pinacol ester
Uniqueness
n-Propyl boronic acid pinacol is unique due to its specific alkyl group, which imparts distinct reactivity and selectivity in chemical reactions. Compared to phenylboronic acid pinacol ester, it offers different steric and electronic properties, making it suitable for specific applications where other boronic esters may not be as effective .
Propriétés
Formule moléculaire |
C9H23BO4 |
|---|---|
Poids moléculaire |
206.09 g/mol |
Nom IUPAC |
2,3-dimethylbutane-2,3-diol;propylboronic acid |
InChI |
InChI=1S/C6H14O2.C3H9BO2/c1-5(2,7)6(3,4)8;1-2-3-4(5)6/h7-8H,1-4H3;5-6H,2-3H2,1H3 |
Clé InChI |
DSTAHCLGZNXKHA-UHFFFAOYSA-N |
SMILES canonique |
B(CCC)(O)O.CC(C)(C(C)(C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


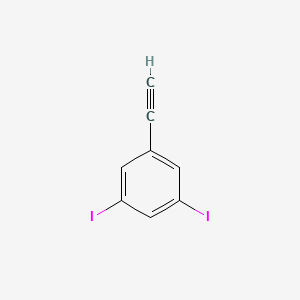
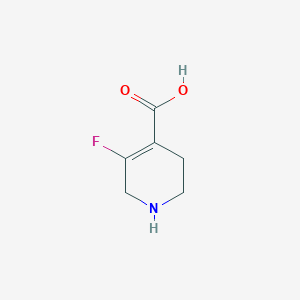
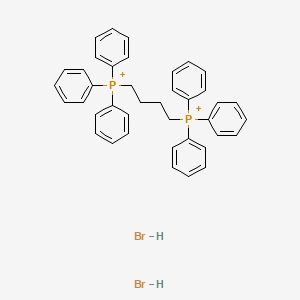
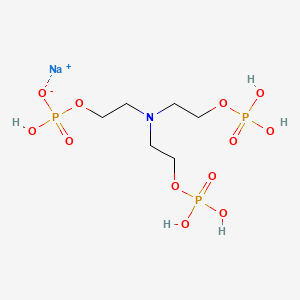
![4-(2,6-Difluoro-4-(2-(3-((4-glycyl-2,2-dimethylpiperazin-1-yl)methyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)phenethyl)benzoic acid](/img/structure/B12820973.png)
![3-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbaldehyde](/img/structure/B12820980.png)
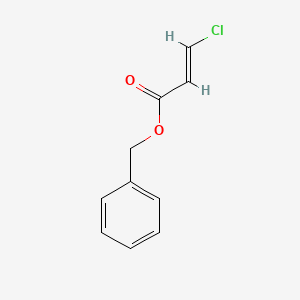
![1-(4,5-Dihydro-1H-imidazol-2-yl)-5,6-dimethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12820996.png)
![(8S,10S,11S,13S,14S,16R,17S)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B12821002.png)
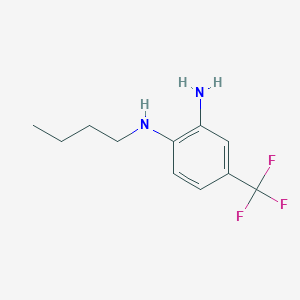
![4-Amino-2-methyl-1H-benzo[d]imidazol-5-ol](/img/structure/B12821010.png)
